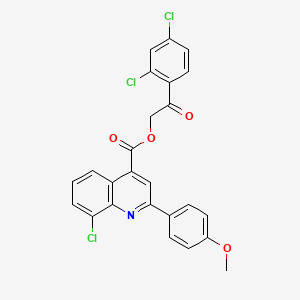
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings substituted with bromine, fluorine, and methoxy groups, respectively. The dihydropyrazole core is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
准备方法
The synthesis of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The aromatic rings are functionalized with bromine, fluorine, and methoxy groups through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as bromine or fluorine gas and methoxylating agents like dimethyl sulfate.
Cyclization: The substituted aromatic compounds are then subjected to cyclization reactions to form the dihydropyrazole core. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
科学研究应用
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of bromine, which may result in different chemical reactivity and biological activity.
1-(3-Bromophenyl)-5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of fluorine, which may affect its chemical and biological properties.
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazole: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C22H18BrFN2O |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-11-9-15(10-12-18)21-14-22(19-7-2-3-8-20(19)24)26(25-21)17-6-4-5-16(23)13-17/h2-13,22H,14H2,1H3 |
InChI 键 |
IDHVBTBLDQOBHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


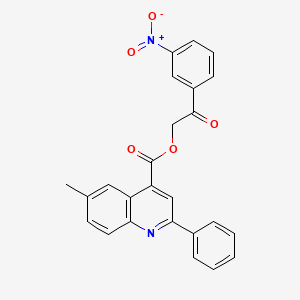
![N-benzyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12470292.png)
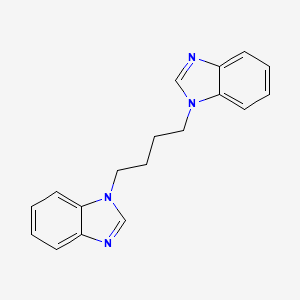
![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
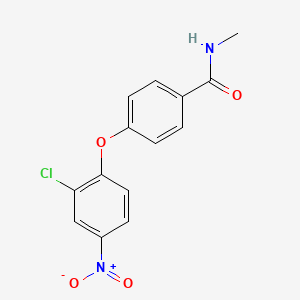
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)

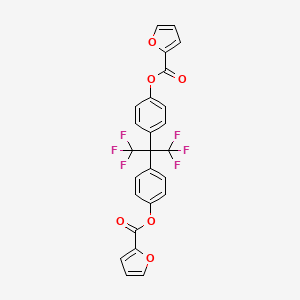
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)
![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)
